Z-Ietd-afc
Z-Ietd-afc
Z-IETD-AFC is a fluorogenic substrate for caspase-8 and granzyme B. Upon enzymatic cleavage by caspase-8 or granzyme B, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-8 or granzyme B activity. AFC displays excitation/emission maxima of 400/505 nm, respectively.
Z-IETD-AFC is a fluorogenic caspase-8/granzyme B substrate. This substrate is hydrlyzed by caspase 8 to generate highly fluorescent 7-amido-4-trifluoromethylcoumarin (AFC).
Z-IETD-AFC is a fluorogenic caspase-8/granzyme B substrate. This substrate is hydrlyzed by caspase 8 to generate highly fluorescent 7-amido-4-trifluoromethylcoumarin (AFC).
Brand Name:
Vulcanchem
CAS No.:
219138-02-0
VCID:
VC0149531
InChI:
InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3
Molecular Formula:
C37H42F3N5O13
Molecular Weight:
821.7 g/mol
Z-Ietd-afc
CAS No.: 219138-02-0
Cat. No.: VC0149531
Molecular Formula: C37H42F3N5O13
Molecular Weight: 821.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Z-IETD-AFC is a fluorogenic substrate for caspase-8 and granzyme B. Upon enzymatic cleavage by caspase-8 or granzyme B, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-8 or granzyme B activity. AFC displays excitation/emission maxima of 400/505 nm, respectively. Z-IETD-AFC is a fluorogenic caspase-8/granzyme B substrate. This substrate is hydrlyzed by caspase 8 to generate highly fluorescent 7-amido-4-trifluoromethylcoumarin (AFC). |
|---|---|
| CAS No. | 219138-02-0 |
| Molecular Formula | C37H42F3N5O13 |
| Molecular Weight | 821.7 g/mol |
| IUPAC Name | (4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1 |
| Standard InChI Key | RCIFCAJYIPUCJW-QXPVPWKFSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
| SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
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